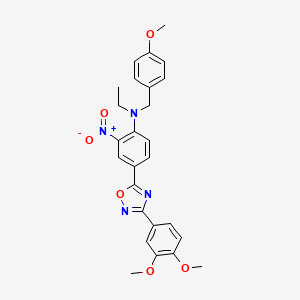
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs) and phosphodiesterases (PDEs), leading to the inhibition of cancer cell growth and the promotion of neuroprotection. It also inhibits the activation of nuclear factor kappa B (NF-κB), leading to the reduction of inflammation in cardiovascular diseases.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in cardiovascular diseases, and promote neuroprotection in neurological disorders. It has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide is its potential as a multi-targeted agent, which may be useful in the treatment of various diseases. Another advantage is its low toxicity, which makes it a potential candidate for drug development. However, one limitation is the lack of in vivo studies, which limits the understanding of its potential therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide. One direction is the investigation of its potential as a drug candidate for the treatment of cancer, neurological disorders, and cardiovascular diseases. Another direction is the study of its mechanism of action and the identification of its molecular targets. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may also be explored.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-aminophenol with 4-bromoanisole followed by the reaction with N-(1-phenylethyl)-4-sulfamoylbenzamide and 2-bromoacetic acid. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-2-(4-(N-(1-phenylethyl)sulfamoyl)phenoxy)acetamide has been studied for its potential applications in various fields such as cancer treatment, neurological disorders, and cardiovascular diseases. In cancer treatment, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In neurological disorders, it has been studied for its potential as a neuroprotective agent. In cardiovascular diseases, it has been studied for its potential as an anti-inflammatory agent.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-15(16-6-4-3-5-7-16)21-27(23,24)18-10-8-17(9-11-18)26-14-19(22)20-12-13-25-2/h3-11,15,21H,12-14H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMYMHPASHPTPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-[4-(1-phenylethylsulfamoyl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7718157.png)

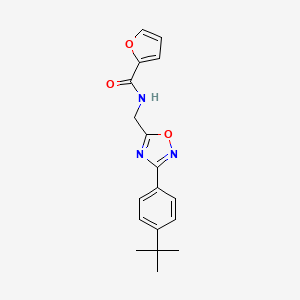
![4-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718172.png)
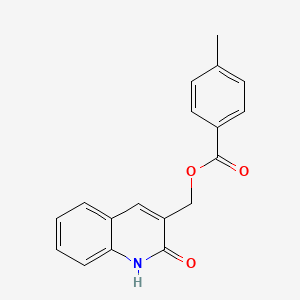
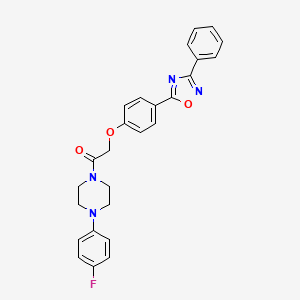
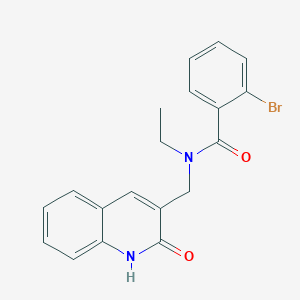

![3-(2-chlorophenyl)-N-cyclohexyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718218.png)
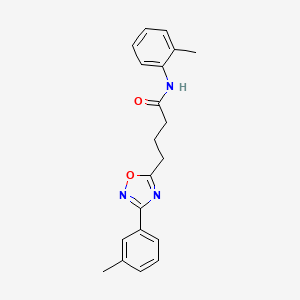
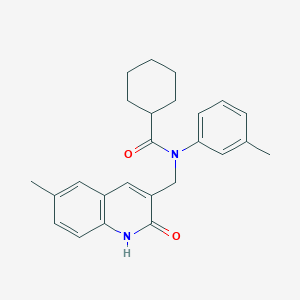
![N-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718236.png)
